molecular formula C6H4BrClMg B1587914 3-Chlorophenylmagnesium bromide CAS No. 36229-42-2

3-Chlorophenylmagnesium bromide

Cat. No. B1587914
CAS RN: 36229-42-2
M. Wt: 215.76 g/mol
InChI Key: ZMPYQGQHGLLBQI-UHFFFAOYSA-M
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Description

3-Chlorophenylmagnesium bromide is a chemical compound involved in the synthesis of enantiopure 2-imidazolidinones by reacting with 1,1’-DiBoc-2,2’-Biaziridine .


Synthesis Analysis

This compound is used in the synthesis of enantiopure 2-imidazolidinones by reacting with 1,1’-DiBoc-2,2’-Biaziridine .


Molecular Structure Analysis

The molecular formula of this compound is C6H4BrClMg, and its molecular weight is 215.76 .


Chemical Reactions Analysis

This compound is a Grignard reagent that can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt .


Physical And Chemical Properties Analysis

This compound is a brown liquid with a boiling point of 65 °C (lit.) and a density of 0.960 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Chemical Reactions and Environmental Studies :

    • A study by Abdallah et al. (2015) focused on the kinetics of chlorination of benzophenone-3 in the presence of bromide and ammonia, revealing the rapid conversion of bromide to bromine during chlorination and its impact on BP-3 degradation (Abdallah et al., 2015).
  • Polymer Synthesis :

    • Miyakoshi et al. (2004) described the synthesis of poly(3-hexylthiophene) with a narrower polydispersity, indicating the importance of specific chemical reactions in polymer production (Miyakoshi et al., 2004).
  • Halogenated Tetraarylborates Synthesis :

    • The work by Anulewicz-Ostrowska et al. (2003) involved synthesizing some halogenated tetraarylborates using 3,4-dichlorophenylmagnesium bromide and 3,5-dichlorophenylmagnesium bromide, highlighting the influence of substituents on reaction courses (Anulewicz-Ostrowska et al., 2003).
  • Atmospheric Chemistry :

    • A study by Wofsy et al. (1975) discussed the chemistry of atmospheric bromine and its implications for ozone and environmental chemistry (Wofsy et al., 1975).
  • Magnetic Properties in Chemical Compounds :

    • Research by Chapps et al. (1974) and Mukai et al. (1993, 1995) explored the magnetic interactions in iron(III) bis(dithiocarbamates) and the magnetic properties of certain radicals, respectively, demonstrating the role of halogenated compounds in understanding magnetic behaviors in chemicals (Chapps et al., 1974), (Mukai et al., 1993), (Mukai et al., 1995).
  • Organometallic Chemistry :

    • Martin and Jellinek (1968) and Michman et al. (1976) discussed the synthesis of various organometallic compounds, illustrating the versatility of halogenated organometallic reagents in chemical synthesis (Martin & Jellinek, 1968), (Michman et al., 1976).
  • Medical and Pharmaceutical Chemistry :

    • Veeresa and Datta (1998) provided an efficient synthesis of the antibiotic chloramphenicol from D-serine, where organometallic reagents played a crucial role (Veeresa & Datta, 1998).

Safety and Hazards

3-Chlorophenylmagnesium bromide is highly flammable and reacts violently with water. It may cause severe skin burns, eye damage, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer .

Mechanism of Action

Target of Action

3-Chlorophenylmagnesium bromide, also known as (3-chlorophenyl)magnesium bromide, is a Grignard reagent . The primary targets of this compound are organic molecules with electrophilic sites, such as carbonyl compounds .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon in carbonyl compounds . The magnesium atom in the compound carries a partial positive charge, while the carbon atom carries a partial negative charge. This polar nature allows the carbon atom to act as a nucleophile, attacking electrophilic sites in other molecules .

Biochemical Pathways

This compound is involved in the synthesis of various organic compounds. For instance, it can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt . It can also react with 2-bromo-5-chlorothiophene-3-carbaldehyde to produce 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol .

Pharmacokinetics

As a Grignard reagent, this compound is typically used in a laboratory setting for chemical synthesis It’s worth noting that Grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The result of the action of this compound is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction and the compounds involved .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of other reagents. For instance, it is typically used in anhydrous conditions due to its reactivity with water . It is also usually stored at low temperatures (2-8°C) to maintain its stability .

properties

IUPAC Name

magnesium;chlorobenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPYQGQHGLLBQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)Cl.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36229-42-2
Record name 3-Chlorophenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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